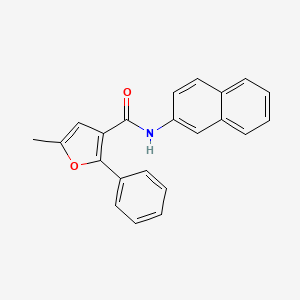![molecular formula C32H48N4O4 B15018307 (6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, followed by the introduction of the octanamidoimino groups and the benzoate ester. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Applications De Recherche Scientifique
(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific molecular targets.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s structure allows it to bind to certain proteins or enzymes, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[331]NONAN-3-YL BENZOATE stands out due to its unique bicyclic structure and functional groups, which confer specific chemical and biological properties not found in simpler compounds
Propriétés
Formule moléculaire |
C32H48N4O4 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
[(6Z,9Z)-6,9-bis(octanoylhydrazinylidene)-3-bicyclo[3.3.1]nonanyl] benzoate |
InChI |
InChI=1S/C32H48N4O4/c1-3-5-7-9-14-18-29(37)34-33-28-21-20-25-22-26(40-32(39)24-16-12-11-13-17-24)23-27(28)31(25)36-35-30(38)19-15-10-8-6-4-2/h11-13,16-17,25-27H,3-10,14-15,18-23H2,1-2H3,(H,34,37)(H,35,38)/b33-28-,36-31- |
Clé InChI |
PJTFIWCSJCSZJI-GDCRPKCKSA-N |
SMILES isomérique |
CCCCCCCC(=O)N/N=C\1/CCC\2CC(CC1/C2=N\NC(=O)CCCCCCC)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCCCCC(=O)NN=C1CCC2CC(CC1C2=NNC(=O)CCCCCCC)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15018235.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018237.png)
![N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15018244.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B15018248.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018253.png)
![2-(hexadecylsulfanyl)-N-[(Z)-(3-nitrophenyl)methylidene]ethanamine](/img/structure/B15018259.png)
![3,6-Diamino-2-[(4-chlorophenyl)carbonyl]-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15018266.png)
![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![(3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15018286.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B15018296.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)

